Cas no 2361757-04-0 (N-[1-(4-Cyanophenyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide)
![N-[1-(4-Cyanophenyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide structure](https://www.kuujia.com/scimg/cas/2361757-04-0x500.png)
N-[1-(4-Cyanophenyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2361757-04-0
- N-[1-(4-Cyanophenyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
- EN300-26595737
- N-[1-(4-cyanophenyl)piperidin-4-yl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide
- Z3664805078
-
- Inchi: 1S/C27H30N4O2/c1-2-25(32)31-18-14-27(15-19-31,22-6-4-3-5-7-22)26(33)29-23-12-16-30(17-13-23)24-10-8-21(20-28)9-11-24/h2-11,23H,1,12-19H2,(H,29,33)
- InChI Key: MGMBSPYBAUUSNZ-UHFFFAOYSA-N
- SMILES: O=C(C1(C2C=CC=CC=2)CCN(C(C=C)=O)CC1)NC1CCN(C2C=CC(C#N)=CC=2)CC1
Computed Properties
- Exact Mass: 442.23687621g/mol
- Monoisotopic Mass: 442.23687621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 33
- Rotatable Bond Count: 5
- Complexity: 741
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 76.4Ų
N-[1-(4-Cyanophenyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26595737-1.0g |
N-[1-(4-cyanophenyl)piperidin-4-yl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide |
2361757-04-0 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26595737-1g |
2361757-04-0 | 90% | 1g |
$0.0 | 2023-09-13 |
N-[1-(4-Cyanophenyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide Related Literature
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
Additional information on N-[1-(4-Cyanophenyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Comprehensive Overview of N-[1-(4-Cyanophenyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide (CAS No. 2361757-04-0)
The compound N-[1-(4-Cyanophenyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, identified by its CAS No. 2361757-04-0, is a sophisticated small molecule that has garnered significant attention in pharmaceutical and biochemical research. Its intricate structure, featuring a piperidine backbone and a 4-cyanophenyl moiety, positions it as a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications in modulating specific biological pathways, given its unique chemical properties.
In recent years, the demand for novel piperidine derivatives has surged, driven by their versatility in medicinal chemistry. The N-[1-(4-Cyanophenyl)piperidin-4-yl] segment of this compound is a key focus, as it contributes to its binding affinity and selectivity. Meanwhile, the prop-2-enoyl group introduces reactivity that can be leveraged for further chemical modifications. This combination of features makes CAS No. 2361757-04-0 a subject of intense study in the context of targeted therapies and precision medicine.
One of the most frequently asked questions in scientific forums is how this compound compares to other piperidine-based carboxamides. Studies suggest that its 4-phenyl substitution enhances stability and bioavailability, addressing common challenges in drug formulation. Additionally, the presence of the cyanophenyl group may influence its pharmacokinetic profile, making it a valuable tool for researchers exploring CNS-targeting agents or enzyme inhibitors.
The synthesis of N-[1-(4-Cyanophenyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide involves multi-step organic reactions, with careful optimization required to achieve high yields and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound. Its CAS No. 2361757-04-0 serves as a unique identifier in global chemical databases, facilitating collaboration and data sharing among researchers.
From an SEO perspective, terms like "piperidine carboxamide uses", "4-cyanophenyl derivatives in drug discovery", and "CAS 2361757-04-0 applications" are highly relevant. These keywords reflect the growing interest in specialized chemical entities and their potential to address unmet medical needs. By focusing on these trends, this article aims to provide both technical depth and accessibility to a broad audience, including chemists, pharmacologists, and industry professionals.
In conclusion, N-[1-(4-Cyanophenyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide represents a compelling area of research with implications for multiple therapeutic areas. Its structural complexity and functional diversity underscore its value in modern drug development, while its CAS No. 2361757-04-0 ensures precise identification in scientific literature. As the field advances, this compound is likely to remain a focal point for innovation and discovery.
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